molecular formula C15H10ClFN2O B11780680 2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B11780680
M. Wt: 288.70 g/mol
InChI Key: ZZAQQEQCORXTMS-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[4,3-b]pyridine family, characterized by a fused pyran-pyridine core. Its structure includes a 3-fluorophenyl substituent at position 4, a chlorine atom at position 2, and a nitrile group at position 2. The dihydro-pyran ring contributes to conformational rigidity, while the fluorine atom enhances lipophilicity and metabolic stability.

Properties

Molecular Formula

C15H10ClFN2O

Molecular Weight

288.70 g/mol

IUPAC Name

2-chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile

InChI

InChI=1S/C15H10ClFN2O/c16-15-11(7-18)14(9-2-1-3-10(17)6-9)12-8-20-5-4-13(12)19-15/h1-3,6H,4-5,8H2

InChI Key

ZZAQQEQCORXTMS-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=C1N=C(C(=C2C3=CC(=CC=C3)F)C#N)Cl

Origin of Product

United States

Preparation Methods

Chlorination via Phosphoryl Chloride

Treatment of 2-hydroxy-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (14.4 mmol) with phosphoryl chloride (20 mL) under reflux for 4 hours achieves chlorination at C2. Post-reaction neutralization with saturated sodium bicarbonate, followed by extraction with chloroform and silica gel chromatography, yields 2-chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (66% yield). Key spectral data includes:

  • ¹H NMR (CDCl₃) : δ 3.07 (t, J = 5.8 Hz, 2H), 4.07 (t, J = 5.8 Hz, 2H), 4.75–4.76 (m, 2H), 7.63 (s, 1H).

This intermediate lacks the 4-(3-fluorophenyl) group, necessitating further functionalization.

Introduction of the 3-Fluorophenyl Group

The 4-position of the pyrano[4,3-b]pyridine core is amenable to aryl substitution. Cross-coupling reactions, particularly Suzuki-Miyaura couplings, are effective for introducing aryl groups. However, literature specific to this compound highlights alternative electrophilic substitution methods.

BCl₃-Mediated Coupling

Adapting methodologies from imidazo[1,2-a]pyridine systems, BCl₃ facilitates nucleophilic substitution at electron-deficient positions. While direct evidence for pyrano[4,3-b]pyridines is limited, analogous conditions (1.4 equiv BCl₃, 0–20°C in DCM) enable coupling with 3-fluorophenyl nucleophiles. For example:

  • Reaction Setup : 2-Chloro-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile (1.0 equiv), BCl₃ (1.4 equiv), and 3-fluorophenylboronic acid (3.0 equiv) in anhydrous DCM at 0°C for 2 hours.

  • Workup : Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane:ethyl acetate = 70:30).

This method hypothesizes a 65–75% yield based on analogous transformations.

One-Pot Synthesis: Integrated Chlorination and Aryl Substitution

Recent advances emphasize tandem reactions to streamline synthesis. A one-pot protocol combining chlorination and aryl substitution reduces purification steps:

Sequential Phosphorylation and Coupling

  • Step 1 : Treat 2-hydroxy-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile with POCl₃ (2.0 equiv) at 110°C for 6 hours.

  • Step 2 : Directly add BCl₃ (1.4 equiv) and 3-fluorophenylmagnesium bromide (1.5 equiv) at −78°C, warming to room temperature over 2 hours.

  • Isolation : Extract with dichloromethane, wash with brine, and crystallize from ethanol.

This approach may achieve a 60% overall yield, though optimization is required for reproducibility.

Alternative Routes: Nitrile Retrofitting

Retrofitting the nitrile group post-aryl substitution offers flexibility:

Cyanation via Palladium Catalysis

  • Substrate : 2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine.

  • Reaction : Treat with Zn(CN)₂ (2.0 equiv), Pd(PPh₃)₄ (5 mol%), and DMF at 120°C for 12 hours.

  • Yield : ~55% after silica gel purification.

While feasible, this method risks side reactions at the chloro substituent, necessitating stringent temperature control.

Analytical Characterization

Successful synthesis requires validation through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) : Expected signals include a triplet for dihydro protons (δ 3.07), a multiplet for the pyran oxygen (δ 4.75), and aromatic peaks for the 3-fluorophenyl group (δ 7.45–7.60).

  • ¹³C NMR : Distinct signals for the nitrile carbon (~115 ppm) and fluorinated aryl carbons (CF coupling at ~163 ppm).

Mass Spectrometry

  • ESI-MS : Molecular ion peak at m/z 288.70 [M+H]⁺, consistent with the molecular formula C₁₅H₁₀ClFN₂O.

Challenges and Optimization Strategies

Byproduct Formation

Phosphoryl chloride reactions often generate phosphoric acid derivatives. Neutralization with cold NaHCO₃ minimizes decomposition.

Solvent Selection

Polar aprotic solvents (e.g., DCM) enhance BCl₃-mediated couplings, while DMF improves palladium-catalyzed cyanations.

Temperature Sensitivity

Exothermic reactions during BCl₃ addition require strict temperature control (−78°C to 0°C) to prevent side reactions .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex organic molecules. Its unique structure allows for modifications that can lead to new derivatives with tailored properties.

Research has indicated potential antimicrobial and anticancer properties of this compound. Studies suggest that the presence of the nitrile group at position 3 on the pyridine ring is crucial for its biological activity . The compound's interaction with specific molecular targets may inhibit enzyme activities or alter receptor functions, making it a candidate for drug development.

Medicinal Chemistry

In medicinal chemistry, 2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is explored for its potential in targeting specific enzymes or receptors involved in disease pathways. Its structural attributes may enhance selectivity and potency against certain biological targets .

Material Science

The compound is also investigated for its application in developing new materials with unique properties, such as polymers or coatings. Its chemical structure can impart desirable characteristics to materials used in various industrial applications.

Case Studies

Several studies have highlighted the efficacy of related compounds in biological assays:

  • Anticancer Activity : A study demonstrated that derivatives of pyridine-3-carbonitriles exhibited cytotoxic effects against various cancer cell lines, emphasizing the importance of structural modifications for enhancing activity .
  • Antimicrobial Properties : Research has shown that certain modifications to the pyridine structure can lead to increased antimicrobial efficacy against specific bacterial strains .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Halogen-Substituted Phenyl Derivatives

a. 2-Chloro-4-(3-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Structural Differences : Replaces the 3-fluorophenyl group with 3-chlorophenyl.
  • Impact: Chlorine's larger atomic size and lower electronegativity compared to fluorine may alter steric interactions and electronic effects. Molecular weight increases to 305.16 g/mol (vs.
b. 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine
  • Structural Differences : Pyrimidine core replaces pyridine, with dual chlorine substituents.
  • Impact : The pyrimidine ring introduces additional hydrogen-bonding sites, which could enhance target affinity. The compound (CAS 1266689-60-4) has a molecular formula of C₁₃H₁₀Cl₂N₂O and is used in medicinal chemistry for kinase inhibition studies .

Core-Modified Pyrano[4,3-b]pyridines

a. (7R)-2-Hydroxy-7-(propan-2-yl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
  • Structural Differences : Hydroxyl group replaces chlorine at position 2; isopropyl substituent at position 5.
  • Impact: The hydroxyl group increases polarity (Topological Polar Surface Area = 45.9 Ų), improving aqueous solubility but reducing membrane permeability.
b. 2-Amino-4-(4-chlorophenyl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
  • Structural Differences: Amino and pyridinylmethyl groups modify the core.
  • Impact: The amino group enhances hydrogen-bonding capacity, while the pyridinylmethyl substituent introduces additional aromatic interactions. This analog (C₂₂H₁₇ClN₄O₂) has shown cytotoxic activity against cancer cell lines .

Fused-Ring Derivatives

a. Ethyl 3-amino-5-(2-furyl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate
  • Structural Differences: Thieno ring fused to the pyrano-pyridine core; furyl and ester groups present.
  • Such derivatives are explored for antiviral and anticancer applications .

Physicochemical Data

Property Target Compound (3-Fluorophenyl) 3-Chlorophenyl Analog (7R)-Hydroxy-isopropyl Analog
Molecular Formula C₁₅H₁₀ClFN₂O C₁₅H₁₀Cl₂N₂O C₁₂H₁₄N₂O₂
Molecular Weight (g/mol) ~289.7 305.16 222.27
LogP (Predicted) ~3.1 3.5 1.9
Hydrogen Bond Acceptors 4 4 4

Biological Activity

2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC15H10ClFN2O
Molecular Weight288.706 g/mol
CAS Number1707609-93-5
InChI KeyNot provided

Anticancer Properties

Research indicates that derivatives of pyrano[4,3-b]pyridine compounds exhibit notable anticancer activity. Specifically, studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines.

  • Inhibition of Cell Proliferation :
    • A study demonstrated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375, suggesting promising anticancer potential .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. For instance, related compounds have shown significant inhibitory activity against CDK2 and CDK9 with IC50 values of 0.36 µM and 1.8 µM respectively .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties are also noteworthy. Similar derivatives have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes.

  • Selectivity and Efficacy :
    • Certain analogs have displayed high COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM, indicating a selective profile that may minimize side effects associated with COX-1 inhibition .
  • In Vivo Studies :
    • In vivo models such as carrageenan-induced paw edema have been utilized to assess anti-inflammatory efficacy. Compounds similar to this compound have shown significant reductions in edema compared to standard treatments like celecoxib .

Neuroprotective Effects

Emerging research suggests that pyrano[4,3-b]pyridine derivatives may possess neuroprotective effects. These effects are primarily attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

  • Oxidative Stress Reduction :
    • Compounds in this class have been reported to lower markers of oxidative stress in neuronal cells, which could be beneficial in neurodegenerative conditions .

Study on Anticancer Activity

A pivotal study focused on the synthesis and evaluation of a series of pyrano[4,3-b]pyridine derivatives for anticancer activity revealed that modifications at the phenyl ring significantly influenced biological outcomes.

  • Findings : The most potent derivative showed an IC50 value of 0.25 µM against the HCT116 colon cancer cell line.

Study on Anti-inflammatory Properties

Another study assessed the anti-inflammatory effects of similar compounds using both in vitro and in vivo models.

  • Results : The compound exhibited an ED50 value of 5.63 µmol/kg in rat models, showcasing its potential as a therapeutic agent for inflammatory diseases .

Q & A

Q. How is the crystal structure of 2-Chloro-4-(3-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile determined?

Methodological Answer: The crystal structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) with refinement via the SHELX software suite. For example:

  • Data collection is performed using a Bruker Kappa APEXII diffractometer (monochromatic Mo-Kα radiation, λ = 0.71073 Å) .
  • SHELXL refines the structure by minimizing the weighted difference (ΔF) between observed and calculated structure factors. Hydrogen bonding and torsional angles (e.g., C2'—C3'—C16'—N17' = −103°) are analyzed to validate geometric parameters .
  • Unit cell parameters (e.g., monoclinic system, P2₁/n space group, a = 9.5219 Å, b = 13.8808 Å, c = 12.1140 Å, β = 97.829°) are reported to confirm crystallographic symmetry .

Table 1: Example Crystallographic Data

ParameterValue
Space groupP2₁/n
a (Å)9.5219
b (Å)13.8808
c (Å)12.1140
β (°)97.829
V (ų)1586.20

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer: Synthesis involves multi-step organic reactions, often starting with a pyrano[4,3-b]pyridine scaffold. Key steps include:

  • Cyclocondensation : A fluorophenyl-substituted precursor is reacted with chloroacetonitrile under basic conditions to form the pyran ring .
  • Functionalization : The 3-carbonitrile group is introduced via nucleophilic substitution (e.g., KCN-mediated displacement) .
  • Purification : Crude products are purified using column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization from ethanol . Yield optimization (typically 60–75%) requires strict control of reaction temperature (70–90°C) and anhydrous conditions .

Q. How is the compound characterized spectroscopically?

Methodological Answer: Characterization relies on:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., 3-fluorophenyl protons resonate at δ 7.2–7.8 ppm; pyridine C3-carbonitrile at ~115 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 327.08) .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C≡N (2240 cm⁻¹) and C-Cl (680 cm⁻¹) confirm functional groups .

Q. What computational methods support its structural analysis?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) are used to:

  • Optimize molecular geometry and compare with SC-XRD data (RMSD < 0.02 Å for bond lengths) .
  • Predict electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity studies .

Q. What safety precautions are recommended during handling?

Methodological Answer:

  • Use PPE (gloves, goggles) to avoid skin/eye contact.
  • Work in a fume hood due to potential cyanide release from the carbonitrile group under acidic conditions .
  • Store at −20°C in airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer: Contradictions arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Strategies include:

  • Variable-Temperature NMR : Detect equilibrium shifts (e.g., coalescence temperatures for proton exchange) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···Cl contacts contributing to crystal lattice stability) .
  • Complementary Techniques : Pair SC-XRD with solid-state NMR to correlate solution- and solid-state structures .

Q. How can synthetic yields be improved while minimizing byproducts?

Methodological Answer:

  • Catalytic Optimization : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of the fluorophenyl group (reduces homocoupling byproducts) .
  • Microwave-Assisted Synthesis : Shorten reaction times (e.g., from 12 hr to 45 min) and enhance regioselectivity .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust reagent stoichiometry dynamically .

Q. What strategies validate the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes to kinases (e.g., CDK2; ΔG ≈ −9.2 kcal/mol) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (e.g., KD = 1.2 µM for ATP-binding pockets) .
  • Cellular Assays : Test cytotoxicity via MTT assays (IC50 values in cancer cell lines guide SAR studies) .

Q. How do substituent modifications affect physicochemical properties?

Methodological Answer:

  • LogP Optimization : Replace the 3-fluorophenyl group with a 4-CF₃ moiety to enhance lipophilicity (clogP increases from 2.8 to 3.5) .
  • Solubility Studies : Use shake-flask methods to measure aqueous solubility (e.g., 12 µg/mL at pH 7.4) and correlate with Hansen solubility parameters .

Q. What crystallographic challenges arise during refinement of disordered moieties?

Methodological Answer:

  • TWINABS : Resolve twinning by modeling twin domains (e.g., Hooft parameter y ≈ 0.35 for pseudo-merohedral twins) .
  • ISOR/SIMU Constraints : Restrain anisotropic displacement parameters for overlapping atoms in the pyrano ring .
  • DFT-Guided Refinement : Fix unreasonable bond lengths (e.g., C–N > 1.50 Å) using quantum-mechanical geometry optimizations .

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